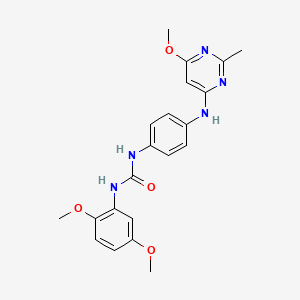
1-(2,5-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H24N4O3. Its structure features a urea linkage, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it induces apoptosis in human cancer cells, evidenced by increased TUNEL staining and activation of caspases .
- In vivo studies demonstrated that treatment with this compound resulted in tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound on NCI-H460 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis confirmed through flow cytometry analysis. The mechanism was linked to the modulation of the Bax/Bcl-2 ratio and activation of apoptotic pathways.
Case Study 2: Anti-inflammatory Mechanism
In a carrageenan-induced paw edema model, the compound demonstrated a marked reduction in inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines.
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | >90% |
| Half-life | 10 hours |
| Peak Plasma Concentration | 22.3 nM at 40 min post-dose |
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes apoptosis through the mitochondrial pathway by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
- COX Inhibition : By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, leading to decreased inflammation.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-22-19(12-20(23-13)30-4)24-14-5-7-15(8-6-14)25-21(27)26-17-11-16(28-2)9-10-18(17)29-3/h5-12H,1-4H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWNOFPPWPJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














